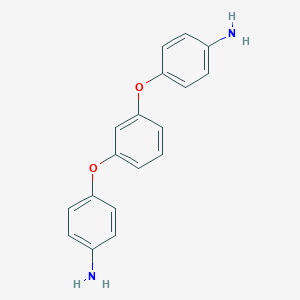
1,3-Bis(4-aminophenoxy)benzene
Cat. No. B160649
Key on ui cas rn:
2479-46-1
M. Wt: 292.3 g/mol
InChI Key: WUPRYUDHUFLKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05858518
Procedure details


In 11.81 kg of N-methyl-2-pyrrolidone were dissolved 0.853 kg (2.92 mols) of 1,3-bis(4-aminophenoxy)benzene, 1.04 kg (3.25 mols) of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, and 0.081 kg (0.33 mol) of bis(aminopropyl)tetramethyldisiloxane (the sum total of the diamine components: 6.50 mols) as the diamines and 0.956 kg (3.25 mols) of diphathalic acid dianhydride and 1,443 kg (3.25 mols) of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride (the sum of the tetracarboxylic acid dianhydride components: 6.50 mols) as aromatic tetracarboxylic acid dianhydrides. The resulting solution was stirred at room temperature for 24 hours. The temperature of the solution was raised to 75° C., and when the viscosity reached 5,000 c.p., heating was stopped, and the solution was allowed to stand to cool it to room temperature. By adding 0.696 kg (1.93 mols) of an N-methyl compound to the solution, a solution of a photosensitive polyimide resin precursor was prepared.
[Compound]
Name
N-methyl
Quantity
0.696 kg
Type
reactant
Reaction Step One


Quantity
1.04 kg
Type
reactant
Reaction Step Two

Name
bis(aminopropyl)tetramethyldisiloxane
Quantity
0.081 kg
Type
reactant
Reaction Step Two

[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
diphathalic acid dianhydride
Quantity
0.956 kg
Type
reactant
Reaction Step Four

Name
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride
Quantity
3.25 mol
Type
reactant
Reaction Step Five

[Compound]
Name
tetracarboxylic acid dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
aromatic tetracarboxylic acid dianhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
Identifiers


|
REACTION_CXSMILES
|
NC1C=CC([O:6]C2C=CC=C(O[C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)C=2)=CC=1.FC(F)(F)[C:25]1C=[C:29](N)[CH:28]=[CH:27][C:26]=1[C:32]1[CH:37]=[CH:36][C:35]([NH2:38])=[CH:34][C:33]=1C(F)(F)F.N[CH2:46]CC[Si](CCCN)(C)O[Si](C)(C)C.C(OC(=O)C1C(=CC=CC=1)[C:75]([O:77][C:78](=[O:88])[C:79]1[C:80](=[CH:84][CH:85]=[CH:86][CH:87]=1)C(O)=O)=[O:76])(=O)C1C(=CC=CC=1)C(O)=O.[H-].[H-].C(C1C=C([C:108]([C:117]2[CH:122]=[CH:121][C:120]([C:123]([OH:125])=O)=[C:119]([C:126]([OH:128])=[O:127])[CH:118]=2)(C(F)(F)F)C(F)(F)F)C=CC=1C(O)=O)(O)=O>CN1CCCC1=O>[CH3:46][C:28]1([CH3:29])[C:37]2[CH:36]=[C:35]([NH2:38])[CH:34]=[CH:33][C:32]=2[C:26]([C:14]2[CH:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)([CH3:25])[CH2:27]1.[CH:85]1[C:86]([C:108]([C:117]2[CH:122]=[CH:121][C:120]3[C:123]([O:128][C:126](=[O:127])[C:119]=3[CH:118]=2)=[O:125])=[O:6])=[CH:87][C:79]2[C:78]([O:77][C:75](=[O:76])[C:80]=2[CH:84]=1)=[O:88] |f:4.5.6,8.9|
|
Inputs


Step One
[Compound]
|
Name
|
N-methyl
|
|
Quantity
|
0.696 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.853 kg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(OC2=CC(=CC=C2)OC2=CC=C(C=C2)N)C=C1
|
|
Name
|
|
|
Quantity
|
1.04 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(C=CC(=C1)N)C1=C(C=C(C=C1)N)C(F)(F)F)(F)F
|
|
Name
|
bis(aminopropyl)tetramethyldisiloxane
|
|
Quantity
|
0.081 kg
|
|
Type
|
reactant
|
|
Smiles
|
NCCC[Si](O[Si](C)(C)C)(C)CCCN
|
[Compound]
|
Name
|
diamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
11.81 kg
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Three
[Compound]
|
Name
|
diamines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
diphathalic acid dianhydride
|
|
Quantity
|
0.956 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)OC(C=1C(C(=O)OC(C=2C(C(=O)O)=CC=CC2)=O)=CC=CC1)=O
|
Step Five
|
Name
|
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride
|
|
Quantity
|
3.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].C(=O)(O)C=1C=C(C=CC1C(=O)O)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)C(=O)O)C(=O)O
|
Step Six
[Compound]
|
Name
|
tetracarboxylic acid dianhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
aromatic tetracarboxylic acid dianhydrides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature of the solution was raised to 75° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
, heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool it to room temperature
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
